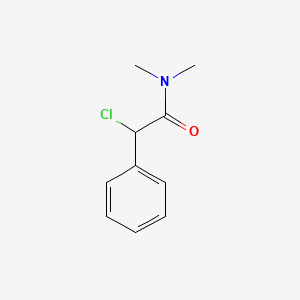

2-chloro-N,N-dimethyl-2-phenylacetamide

Description

Structural Features and Molecular Framework Significance

The molecular framework of 2-chloro-N,N-dimethyl-2-phenylacetamide is characterized by a phenyl ring and a chloroacetamide group attached to the same carbon atom. This arrangement creates a chiral center at the α-carbon, the carbon atom adjacent to the carbonyl group. The presence of a chlorine atom on this α-carbon is a key structural feature, rendering the carbon electrophilic and susceptible to nucleophilic substitution reactions.

The amide functionality is tertiary, with two methyl groups on the nitrogen atom. This distinguishes it from primary or secondary amides, which possess N-H bonds capable of acting as hydrogen bond donors. The orientation of the phenyl group, the carbonyl group, and the chlorine atom around the chiral center dictates the molecule's three-dimensional shape and, consequently, its interactions with other molecules.

While a specific crystal structure for 2-chloro-N,N-dimethyl-2-phenylacetamide is not readily found in published literature, analysis of closely related compounds provides insight into its likely molecular geometry. For instance, the crystal structure of 2-chloro-N-phenylacetamide reveals that the molecules are linked by N-H⋯O hydrogen bonds into infinite chains. researchgate.net In another related compound, 2-chloro-N-(2,4-dimethylphenyl)acetamide, the conformation of the N-H bond is syn to the ortho-methyl group, and the molecules are linked into chains through intermolecular N-H⋯O hydrogen bonds. researchgate.net

Table 1: Crystal Data for a Related Compound, 2-Chloro-N-(2,4-dimethylphenyl)acetamide researchgate.net

| Parameter | Value |

| Molecular Formula | C10H12ClNO |

| Molecular Weight | 197.66 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.7235 (7) |

| b (Å) | 10.407 (2) |

| c (Å) | 11.451 (2) |

| α (°) | 67.07 (2) |

| β (°) | 86.84 (1) |

| γ (°) | 78.95 (2) |

| Volume (ų) | 508.69 (15) |

| Z | 2 |

Spectroscopic data for related N-substituted chloroacetamides further elucidates the structural framework. In the 1H NMR spectrum of 2-chloro-N-(2,6-dimethylphenyl)acetamide, characteristic signals for the methyl and methylene (B1212753) protons are observed. chemicalbook.com The infrared (IR) spectrum of this related compound shows characteristic absorption bands for the amide C=O stretch. chemicalbook.com For 2-chloro-N-methyl-N-phenylacetamide, IR spectroscopy reveals a C=O stretch at 1670.41 cm⁻¹ and a C-N stretch at 3049.56 cm⁻¹. ijpsr.info

Importance within the α-Haloamide Chemical Class

α-Haloamides, including 2-chloro-N,N-dimethyl-2-phenylacetamide, are a significant class of compounds in organic synthesis due to their reactivity. The presence of the halogen atom on the carbon adjacent to the carbonyl group makes them valuable precursors for the synthesis of a wide variety of other compounds. ekb.eg The ease of replacing the chlorine atom with other functional groups through nucleophilic substitution is a cornerstone of their utility. ekb.eg

This reactivity allows for the construction of more complex molecules, including various heterocyclic systems which are important scaffolds in medicinal chemistry. ekb.eg For example, 2-chloro-N-arylacetamides are used in the synthesis of thieno[2,3-b]pyridines, which have shown a range of pharmacological activities.

The amide bond itself is a fundamental functional group in a vast number of biologically active molecules and industrial chemicals. acs.org The specific nature of the N-substituents on the amide can influence the compound's physical and chemical properties. In the case of 2-chloro-N,N-dimethyl-2-phenylacetamide, the tertiary amide lacks the hydrogen-bonding donor capability of primary and secondary amides, which can affect its solubility and crystal packing.

Overview of Research Directions and Disciplines

The research applications of α-haloamides are diverse, spanning medicinal chemistry, materials science, and agrochemistry. While specific research focused on 2-chloro-N,N-dimethyl-2-phenylacetamide is limited, the activities of its close analogs highlight the potential areas of investigation for this compound.

In medicinal chemistry , derivatives of 2-chloro-N-phenylacetamide have been explored for their potential as antimicrobial and antifungal agents. ijpsr.infoscielo.br For instance, 2-chloro-N-phenylacetamide itself has been shown to have antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. scielo.br Furthermore, phenylacetamide derivatives have been investigated as potential antidepressant agents. nih.gov The core structure is also found in compounds with anti-inflammatory and analgesic effects. scielo.br

In organic synthesis , these compounds serve as versatile intermediates. For example, 2-chloro-N-phenylacetamide is used as a reagent in the synthesis of indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones, which have shown in vitro anticancer and antimicrobial activities. chemicalbook.com The reactivity of the α-chloro group allows for the construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental to the synthesis of complex organic molecules. One documented synthesis shows that 2-chloro-N,N-dimethylacetamide can be used as a reactant with aniline (B41778) in the presence of a palladium catalyst to produce 2-chloro-N-phenylacetamide. chemicalbook.com

The broader class of acetamides is also of interest in materials science . The amide linkage can be incorporated into polymers and other materials, and the properties of these materials can be tuned by the substituents on the acetamide (B32628).

Table 2: Research Applications of Related α-Haloamides

| Research Area | Application of Related α-Haloamides | Reference |

| Medicinal Chemistry | Antifungal activity against resistant Candida species. | scielo.br |

| Medicinal Chemistry | Synthesis of potential antidepressant agents. | nih.gov |

| Organic Synthesis | Precursors for thieno[2,3-b]pyridine (B153569) derivatives. | |

| Organic Synthesis | Reagents for the synthesis of anticancer and antimicrobial compounds. | chemicalbook.com |

Properties

IUPAC Name |

2-chloro-N,N-dimethyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-12(2)10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBWHYPWUXGGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407141 | |

| Record name | 2-chloro-N,N-dimethyl-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65117-30-8 | |

| Record name | 2-chloro-N,N-dimethyl-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Characterization of 2 Chloro N,n Dimethyl 2 Phenylacetamide and Analogues

Mass Spectrometry (MS)

Elucidation of Fragmentation Pathways

The fragmentation pathways of 2-chloro-N,N-dimethyl-2-phenylacetamide under mass spectrometry can be predicted based on the established principles for amides and related chloroacetamides. For tertiary amides, a common fragmentation event is the cleavage of the amide (N–CO) bond. researchgate.netsielc.com This process typically results in the formation of a stable acylium cation and the loss of a neutral amine fragment.

In the case of 2-chloro-N,N-dimethyl-2-phenylacetamide, the following fragmentation patterns are anticipated:

Alpha-cleavage: The primary fragmentation would likely involve the cleavage of the C-C bond between the carbonyl group and the α-carbon bearing the phenyl and chloro substituents. This would lead to the formation of the N,N-dimethylaminocarbonyl cation, [CON(CH₃)₂]⁺.

N-CO Bond Cleavage: Cleavage of the bond between the nitrogen and the carbonyl carbon is a characteristic fragmentation pathway for amides. sielc.comnih.gov This would result in the formation of a chloro(phenyl)acetylium ion, [C₆H₅CHClCO]⁺, and the loss of dimethylamine.

Loss of Chlorine: Fragmentation involving the loss of the chlorine atom is another expected pathway, which would yield a radical cation.

Tropylium (B1234903) Ion Formation: The presence of the phenyl group makes the formation of the tropylium ion (C₇H₇⁺) at m/z 91 a probable event, arising from the fragmentation of the phenyl-containing portion of the molecule.

Analysis of the closely related tertiary amide, 2-chloro-N-methyl-N-phenylacetamide , shows characteristic fragments in its GC-MS data, including prominent peaks that can be attributed to the loss of the chloroacetyl group and fragmentation of the N-methylaniline moiety. nih.gov

X-ray Crystallography and Solid-State Structure Analysis

No experimental crystal structure for 2-chloro-N,N-dimethyl-2-phenylacetamide has been deposited in publicly accessible crystallographic databases. However, the solid-state structure can be inferred by detailed analysis of its close tertiary amide analogue, 2-chloro-N-methyl-N-phenylacetamide , for which single-crystal X-ray diffraction data is available. researchgate.netnih.gov

Determination of Crystal Structure and Molecular Geometry

The crystal structure of 2-chloro-N-methyl-N-phenylacetamide has been determined, providing critical insights into its molecular geometry. researchgate.netnih.gov The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net

A key feature of its molecular geometry is the planarity of the non-hydrogen atoms of the chloroacetamide group. The dihedral angle between this plane and the phenyl ring is 87.07 (5)°, indicating that the two moieties are nearly perpendicular to each other. researchgate.netnih.gov This orthogonal arrangement significantly influences the nature and extent of intermolecular interactions.

Interactive Table: Crystal Data and Structure Refinement for 2-Chloro-N-methyl-N-phenylacetamide researchgate.net

| Parameter | Value |

| Empirical formula | C₉H₁₀ClNO |

| Formula weight | 183.63 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.3391 (12) Å, α = 90° |

| b = 6.5898 (10) Å, β = 91.192 (9)° | |

| c = 18.941 (3) Å, γ = 90° | |

| Volume | 915.9 (2) ų |

| Z | 4 |

| Density (calculated) | 1.332 Mg/m³ |

| Absorption coefficient | 0.37 mm⁻¹ |

| F(000) | 384 |

| Final R indices [I>2σ(I)] | R1 = 0.044, wR2 = 0.136 |

Analysis of Intermolecular Interactions and Supramolecular Assembly

As a tertiary amide, 2-chloro-N,N-dimethyl-2-phenylacetamide lacks a proton on the amide nitrogen and therefore cannot act as a conventional hydrogen-bond donor. This is a significant point of differentiation from its secondary amide analogues, such as 2-chloro-N-phenylacetamide , which form extensive chains through intermolecular N—H⋯O hydrogen bonds. researchgate.netresearchgate.net

In the crystal structure of the analogue 2-chloro-N-methyl-N-phenylacetamide , no classical hydrogen bonds are observed. researchgate.net However, the crystal packing is stabilized by weak intermolecular C—H⋯O interactions. researchgate.netnih.gov It is highly probable that 2-chloro-N,N-dimethyl-2-phenylacetamide would exhibit similar behavior, with its carbonyl oxygen acting as a hydrogen-bond acceptor for weak C-H donors from neighboring molecules, thereby influencing the supramolecular architecture.

The presence of a phenyl ring in 2-chloro-N,N-dimethyl-2-phenylacetamide suggests the possibility of π-π stacking interactions, which are common in aromatic compounds and contribute to crystal stability. researchgate.netrsc.org However, in the crystal structure of the analogue 2-chloro-N-methyl-N-phenylacetamide , the nearly perpendicular arrangement between the phenyl ring and the acetamide (B32628) plane does not favor significant face-to-face π-π stacking. researchgate.netnih.gov This suggests that other forces, such as dipole-dipole and weak C-H⋯O interactions, may play a more dominant role in the crystal packing than strong π-π stacking. Analysis of other substituted acetamides shows that π-stacking can occur, often in a parallel-displaced manner, when the molecular conformation allows for it. iucr.orgnih.gov

Hirshfeld Surface Analysis for Quantitative Intermolecular Contacts

While a Hirshfeld surface analysis for 2-chloro-N,N-dimethyl-2-phenylacetamide is not available, studies on analogous chloroacetamide derivatives provide a quantitative picture of the intermolecular contacts that would be expected. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.goviucr.org

Interactive Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogue 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide iucr.org

| Contact Type | Contribution (%) |

| H···H | 35.5 |

| H···Cl / Cl···H | 19.2 |

| H···C / C···H | 11.8 |

| H···O / O···H | 11.6 |

| H···S / S···H | 9.7 |

Based on these findings, a Hirshfeld analysis of 2-chloro-N,N-dimethyl-2-phenylacetamide would likely show a high prevalence of H···H, H···Cl, and H···C contacts, reflecting the abundance of hydrogen atoms on the periphery of the molecule and the presence of the chloro and phenyl groups. The O···H contacts would correspond to the weak C-H···O interactions.

Chemical Reactivity and Mechanistic Studies of 2 Chloro N,n Dimethyl 2 Phenylacetamide

Reactions Involving the Amide Moiety

The amide group in 2-chloro-N,N-dimethyl-2-phenylacetamide can undergo hydrolysis under acidic or basic conditions to yield N,N-dimethylamine and 2-chloro-2-phenylacetic acid. This reaction is generally slower than the hydrolysis of other acid derivatives like esters.

Under acidic conditions, the hydrolysis of an amide is typically initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This is followed by proton transfer and elimination of the amine as an ammonium (B1175870) ion.

Under basic conditions, the hydrolysis involves the direct attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the leaving group, in this case, the dimethylamide anion. This is generally a less favorable pathway due to the poor leaving group ability of the amide anion.

Studies on the hydrolysis of chloroacetamide herbicides have shown that under acidic conditions, both amide and ether group cleavage can be observed. nih.govresearchgate.net In contrast, base-catalyzed hydrolysis primarily proceeds through an SN2 reaction at the α-carbon to give the hydroxy-substituted derivative, although amide cleavage can occur in some cases. nih.govresearchgate.net The rate of hydrolysis can be influenced by factors such as pH and the structure of the substituents. semanticscholar.orgnih.gov

Enolate Formation and Subsequent Reactions

The carbon atom positioned between the phenyl ring and the carbonyl group (the α-carbon) is acidic due to the stabilizing effects of both adjacent functional groups. This allows for the formation of an enolate intermediate through deprotonation by a strong, non-nucleophilic base.

One of the common strategies for the functionalization of α-chloro amides involves the generation of their corresponding enolates. nih.gov Strong bases, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), are typically employed to remove the α-proton, creating a resonance-stabilized enolate anion. nih.govmasterorganicchemistry.com This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. masterorganicchemistry.com

A primary application of this enolate is in alkylation reactions, where it reacts with alkyl halides in an Sₙ2 fashion to introduce a new alkyl group at the α-position. masterorganicchemistry.com The general principle involves the irreversible formation of the enolate with a strong base, followed by the addition of an electrophile. masterorganicchemistry.com While this is a fundamental reaction for carbonyl compounds, palladium-catalyzed methods have been developed as an alternative to using strong bases for the α-arylation of these substrates. nih.gov

Transformations of the Phenyl Group (if specifically observed in academic literature)

Based on a review of academic literature, specific studies focusing on the direct oxidation of the phenyl group of 2-chloro-N,N-dimethyl-2-phenylacetamide are not prominently reported. Chemical transformations of this compound predominantly involve reactions at the α-carbon or the amide group.

Radical-Mediated Transformations and Cyclizations

While radical reactions, particularly atom transfer radical cyclizations (ATRC), are well-established for related compounds like trichloroacetamides, specific studies detailing radical-mediated transformations and cyclizations originating from 2-chloro-N,N-dimethyl-2-phenylacetamide are not extensively covered in the surveyed literature.

Palladium-Catalyzed Reactions

A significant advancement in the functionalization of α-chloroacetamides has been the development of palladium-catalyzed cross-coupling reactions. Specifically, a method for the Suzuki-Miyaura cross-coupling of α-chloro tertiary amides, such as 2-chloro-N,N-dimethyl-2-phenylacetamide, with aryl- and heteroaryltrifluoroborates has been established. nih.govnih.gov This transformation provides an efficient route to α-aryl amides and avoids the use of strong bases required for traditional enolate chemistry. nih.gov

The reaction typically utilizes a preformed palladium catalyst, such as XPhos-Pd-G2, which facilitates the cross-coupling under relatively mild conditions. nih.gov The use of organotrifluoroborate salts as the nucleophilic partner allows for a broad substrate scope, tolerating a variety of functional groups. nih.govnih.gov The reaction has been shown to be effective for a range of α-chloro tertiary amides and various (hetero)aryltrifluoroborates.

Table 1: Palladium-Catalyzed α-Arylation of Representative α-Chloro Tertiary Amides This table presents data for the general class of α-chloro tertiary amides to illustrate the scope of the reaction.

| Amide Substrate | Coupling Partner (Organotrifluoroborate) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| N,N-Diethyl-2-chloro-2-phenylacetamide | Potassium 4-methoxyphenyltrifluoroborate | XPhos-Pd-G2 (2 mol %) | 94 | nih.gov |

| N,N-Diethyl-2-chloro-2-phenylacetamide | Potassium 4-cyanophenyltrifluoroborate | XPhos-Pd-G2 (2 mol %) | 85 | nih.gov |

| N,N-Diethyl-2-chloro-2-phenylacetamide | Potassium 2-furyltrifluoroborate | XPhos-Pd-G2 (2 mol %) | 91 | nih.gov |

| 2-Chloro-1-(morpholino)-2-phenylethanone | Potassium 4-methylphenyltrifluoroborate | XPhos-Pd-G2 (2 mol %) | 92 | nih.gov |

| 2-Chloro-1-(indolin-1-yl)-2-phenylethanone | Potassium 4-methylphenyltrifluoroborate | XPhos-Pd-G2 (2 mol %) | 92 | nih.gov |

Formation and Reactivity of Keteniminium Ions

Tertiary amides, including the class to which 2-chloro-N,N-dimethyl-2-phenylacetamide belongs, can serve as precursors to highly reactive keteniminium ions. d-nb.infonih.gov The most synthetically useful method for generating these intermediates involves the activation of the amide with an electrophilic agent, followed by elimination. d-nb.info Trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) in the presence of a non-nucleophilic base like pyridine (B92270) is commonly used for this purpose. d-nb.infonih.gov

The mechanism proceeds through the initial reaction of the amide with the triflating agent to form an O-triflyliminium triflate intermediate. d-nb.info This species is highly activated, and subsequent elimination of triflic acid, facilitated by the base, leads to the formation of the keteniminium ion. d-nb.info

Keteniminium ions are potent electrophiles and participate in a variety of chemical transformations, most notably cycloaddition reactions. nih.govrsc.org They can react with alkenes in [2+2] cycloadditions to form cyclobutanone (B123998) derivatives (after hydrolysis of the resulting iminium ion) and with dienes in [4+2] cycloadditions. nih.govnih.gov The reactivity and the specific cycloaddition pathway can be influenced by factors such as the length of tethers in intramolecular reactions. nih.govrsc.org

Decomposition Pathways and Reactive Intermediates (e.g., Aziridinium (B1262131) Ion Formation)

Specific decomposition pathways for 2-chloro-N,N-dimethyl-2-phenylacetamide, including the formation of reactive intermediates like aziridinium ions through intramolecular cyclization, are not extensively detailed in the surveyed academic literature. Such a pathway would involve the nucleophilic attack of the tertiary amine's nitrogen atom onto the α-carbon, displacing the chloride ion. While plausible for related structures, dedicated studies on this specific compound were not identified.

Computational and Theoretical Chemistry of 2 Chloro N,n Dimethyl 2 Phenylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Prediction and Comparison of Spectroscopic Parameters (IR, NMR)Once the geometry of 2-chloro-N,N-dimethyl-2-phenylacetamide is optimized, theoretical spectroscopic data can be calculated and compared with experimental spectra for validation.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (typically for ¹H and ¹³C nuclei) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide the chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

A comparison of the calculated and experimental spectroscopic data would serve to validate the accuracy of the computational model.

Electronic Structure Analysis (HOMO-LUMO, Natural Bond Orbital (NBO))The electronic properties of 2-chloro-N,N-dimethyl-2-phenylacetamide would be investigated through various analyses:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic interactions within the molecule. It examines charge transfer interactions (delocalization of electron density) between occupied and unoccupied orbitals, which can be quantified by second-order perturbation theory. This analysis helps in understanding hyperconjugative effects and the nature of the chemical bonds.

Conformational Analysis and Energy Minima Identification

Molecules with rotatable bonds, like 2-chloro-N,N-dimethyl-2-phenylacetamide, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically done by systematically rotating specific bonds (e.g., the C-N bond or the C-C bond of the acetamide (B32628) group) and calculating the energy at each step. The resulting potential energy surface reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. This analysis is crucial for understanding the molecule's flexibility and the preferred shapes it adopts.

Reaction Pathway and Transition State Calculations

Theoretical chemistry can also be used to study the mechanisms of chemical reactions involving 2-chloro-N,N-dimethyl-2-phenylacetamide. This involves:

Reaction Pathway Mapping: Identifying the energetic profile of a reaction from reactants to products.

Transition State (TS) Calculations: Locating the highest energy point along the reaction coordinate, known as the transition state. The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate. Methods like synchronous transit-guided quasi-Newton (STQN) are often used to find transition state geometries. Vibrational frequency calculations are then performed to confirm that the located structure is indeed a true transition state (characterized by one imaginary frequency).

Such studies would provide a detailed, atomistic understanding of how 2-chloro-N,N-dimethyl-2-phenylacetamide participates in chemical transformations.

Molecular Dynamics Simulations (e.g., Solvent Effects on Rotational Barriers)

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational dynamics of molecules, including the rotational energy barriers of key functional groups. For 2-chloro-N,N-dimethyl-2-phenylacetamide, the most significant rotational barrier to consider is that around the amide C-N bond. This rotation is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group.

While specific MD studies on 2-chloro-N,N-dimethyl-2-phenylacetamide are not extensively documented in the public domain, the behavior can be inferred from computational and experimental studies on analogous structures like N,N-dimethylacetamide (DMA) and other N,N-disubstituted amides. researchgate.net The solvent environment is known to play a crucial role in modulating this rotational barrier.

In MD simulations, the effect of the solvent is typically modeled either explicitly, by surrounding the solute with a box of solvent molecules, or implicitly, using a continuum model that represents the solvent as a medium with a specific dielectric constant. The interaction between the solute and the solvent molecules, particularly polar solvents, can stabilize the charge-separated resonance structure of the amide bond, thereby increasing the energy required for rotation.

Key Research Findings from Analogous Systems:

Influence of Solvent Polarity: For simple amides like N,N-dimethylacetamide, studies have shown that the free energy of activation for C-N bond rotation increases with the polarity of the solvent. researchgate.net This is because polar solvents can better solvate the zwitterionic ground state of the amide, which has a larger dipole moment than the transition state for rotation. This stabilization of the ground state leads to a higher rotational barrier. It is anticipated that 2-chloro-N,N-dimethyl-2-phenylacetamide would exhibit similar behavior.

Hydrogen Bonding Effects: Solvents capable of hydrogen bonding can further influence the rotational barrier. researchgate.net Although 2-chloro-N,N-dimethyl-2-phenylacetamide is a tertiary amide and lacks a proton on the nitrogen to act as a hydrogen bond donor, the carbonyl oxygen is a hydrogen bond acceptor. In protic solvents, hydrogen bonding to the carbonyl oxygen would further stabilize the ground state, increasing the partial double bond character of the C-N bond and thus raising the rotational barrier.

Steric and Electronic Effects of Substituents: The presence of the phenyl and chloro substituents on the α-carbon introduces additional steric and electronic factors. The bulky phenyl group can influence the preferred conformations and the energy landscape of the rotation. Electron-withdrawing groups can also impact the electron density at the carbonyl carbon and, consequently, the C-N bond character.

A hypothetical molecular dynamics study on 2-chloro-N,N-dimethyl-2-phenylacetamide would likely involve simulating the molecule in various solvents of differing polarity (e.g., water, ethanol (B145695), chloroform, and a non-polar solvent like hexane) to quantify the change in the rotational barrier. The results would provide valuable insights into the conformational flexibility of the molecule in different chemical environments.

Table 1: Expected Trends in the Rotational Barrier of the Amide C-N Bond in 2-chloro-N,N-dimethyl-2-phenylacetamide in Different Solvents

| Solvent | Dielectric Constant (approx.) | Expected Relative Rotational Barrier | Primary Solvent Effect |

| Hexane | 1.9 | Low | Non-polar, minimal stabilization of ground state |

| Chloroform | 4.8 | Intermediate | Moderately polar, some ground state stabilization |

| Ethanol | 24.5 | High | Polar, protic; significant stabilization via H-bonding |

| Water | 80.1 | Very High | Highly polar, protic; strong stabilization |

Thermodynamic Properties and Stability Studies

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior under various conditions. For 2-chloro-N,N-dimethyl-2-phenylacetamide, these properties can be determined through experimental calorimetry or, more commonly in modern research, through computational ab initio calculations. aps.orgtechniques-ingenieur.fr These computational methods can predict key thermodynamic parameters such as the enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity.

Ab initio calculations, a branch of computational chemistry, solve the electronic Schrödinger equation to determine the energy of a molecule. aps.org By calculating the energies of the optimized molecular structure and its constituent elements in their standard states, the standard enthalpy of formation (ΔHf°) can be derived. Furthermore, by performing a frequency calculation, vibrational frequencies are obtained, which are then used within the framework of statistical thermodynamics to calculate other properties like entropy (S°) and heat capacity (Cp°). techniques-ingenieur.fr The Gibbs free energy of formation (ΔGf°), a key indicator of molecular stability, is then calculated using the relationship ΔGf° = ΔHf° - TΔS°.

Key Aspects of Stability:

Chemical Stability: The stability of 2-chloro-N,N-dimethyl-2-phenylacetamide is influenced by the strength of its covalent bonds and its susceptibility to decomposition. The presence of the chloroacetyl group makes the molecule potentially reactive towards nucleophiles, which could lead to substitution of the chlorine atom. The amide bond itself is generally stable but can be hydrolyzed under strong acidic or basic conditions, although this typically requires elevated temperatures.

Thermal Stability: Thermal stability studies, often conducted using techniques like thermogravimetric analysis (TGA), would reveal the temperature at which the compound begins to decompose. For related organochalcogenide compounds containing an arylamide group, decomposition has been observed at temperatures around 300°C. ekb.eg It is expected that 2-chloro-N,N-dimethyl-2-phenylacetamide would have a defined decomposition temperature, beyond which the molecule breaks down into smaller fragments.

Table 2: Key Thermodynamic Properties Calculable for 2-chloro-N,N-dimethyl-2-phenylacetamide

| Thermodynamic Property | Symbol | Significance |

| Standard Enthalpy of Formation | ΔHf° | The heat change when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Gibbs Free Energy of Formation | ΔGf° | The free energy change for the formation of the compound from its elements; a direct measure of thermodynamic stability under standard conditions. |

| Standard Molar Entropy | S° | A measure of the randomness or disorder of the molecules. |

| Molar Heat Capacity | Cp | The amount of heat required to raise the temperature of one mole of the compound by one degree Celsius at constant pressure. |

Computational studies on related phenylacetamide derivatives have been performed to understand their electronic structure and properties. nih.gov A similar ab initio study on 2-chloro-N,N-dimethyl-2-phenylacetamide would provide a quantitative basis for its thermodynamic stability and offer insights into its reactivity.

Synthetic Applications and Chemical Transformations of 2 Chloro N,n Dimethyl 2 Phenylacetamide in Organic Synthesis

Role as a Key Synthetic Building Block

2-Chloro-N,N-dimethyl-2-phenylacetamide has established itself as a valuable scaffold in organic synthesis due to the electrophilic nature of the carbon atom bearing the chlorine. This inherent reactivity allows for nucleophilic substitution reactions, making it an excellent starting material for the construction of more complex molecules. The ease with which the chlorine atom can be replaced by various nucleophiles, including those containing nitrogen, oxygen, and sulfur, underscores its utility. researchgate.netnih.gov

This compound serves as a key intermediate in multi-step synthetic sequences. For instance, it can be reacted with nucleophiles to introduce new functionalities, which can then be elaborated upon in subsequent steps. This step-wise introduction of chemical complexity is a cornerstone of modern organic synthesis, and 2-chloro-N,N-dimethyl-2-phenylacetamide provides a reliable entry point into a variety of molecular frameworks.

Synthesis of Diverse Heterocyclic Compounds

A significant application of 2-chloro-N,N-dimethyl-2-phenylacetamide and its analogues is in the synthesis of heterocyclic compounds. These cyclic structures are of immense interest due to their prevalence in pharmaceuticals and other biologically active molecules.

One notable example is the synthesis of thiazole (B1198619) derivatives. The reaction of 2-chloro-N-phenylacetamide with reagents such as thiourea, thiosemicarbazide, or thioacetamide (B46855) in the presence of a base like alcoholic potassium hydroxide (B78521) leads to the formation of the corresponding thiazole ring system. ekb.eg This transformation typically proceeds through an initial nucleophilic attack by the sulfur atom, followed by an intramolecular condensation to form the heterocyclic ring. ekb.eg

Another important class of heterocycles accessible from α-chloroamides are thieno[2,3-b]pyridines. The synthesis of these compounds can be achieved by reacting 2-chloro-N-arylacetamides with 2-mercaptonicotinonitrile (B1308631) derivatives. acs.orgnih.gov The reaction, typically carried out in ethanol (B145695) with a base such as sodium ethoxide, proceeds through the initial formation of a thioether intermediate, which then undergoes intramolecular cyclization to yield the thieno[2,3-b]pyridine (B153569) core. acs.orgnih.gov

The following table summarizes the synthesis of some heterocyclic compounds from 2-chloro-N-arylacetamides.

| Starting Material | Reagent | Heterocyclic Product | Reference |

| 2-Chloro-N-phenylacetamide | Thiourea | N-phenyl-thiazol-2,4-diamine | ekb.eg |

| 2-Chloro-N-phenylacetamide | Thiosemicarbazide | 2-Hydrazinyl-N-phenyl-thiazol-4-amine | ekb.eg |

| 2-Chloro-N-arylacetamide | 2-Mercaptonicotinonitrile | Thieno[2,3-b]pyridine derivative | acs.orgnih.gov |

Preparation of α-Functionalized Amide Derivatives

The reactivity of the α-chloro group in 2-chloro-N,N-dimethyl-2-phenylacetamide allows for its direct conversion into other functional groups, leading to the formation of various α-functionalized amide derivatives.

Synthesis of α-Aminoamides and α-Oxyamides

The synthesis of α-aminoamides from α-chloroamides is a valuable transformation, as the resulting compounds are structural analogues of amino acids and are of interest in medicinal chemistry. One effective method for this conversion involves a two-step process. First, the α-chloroamide is treated with sodium azide (B81097) (NaN₃) to displace the chloride and form an α-azidoamide. Subsequent reduction of the azide, for example with triphenylphosphine (B44618) (PPh₃) via the Staudinger reaction, furnishes the desired α-aminoamide. nih.gov

The preparation of α-oxyamides can be achieved through the nucleophilic substitution of the chlorine atom by an oxygen-based nucleophile. For instance, the reaction of N-substituted chloroacetamides with hydroxyl-containing compounds, such as 2-arylpyridin-3-ols, in the presence of a base, leads to the formation of 2-(pyridin-3-yloxy)acetamides. researchgate.net This reaction demonstrates the feasibility of forming an ether linkage at the α-position of the amide.

A summary of these transformations is presented in the table below.

| Starting Material | Reagent(s) | Product | Reference |

| α-Chloroamide | 1. NaN₃ 2. PPh₃ | α-Aminoamide | nih.gov |

| N-Substituted Chloroacetamide | 2-Arylpyridin-3-ol | 2-(Pyridin-3-yloxy)acetamide | researchgate.net |

Formation of α-Chloroaldehydes and Chiral Terminal Epoxides

Further transformations of the amide functionality in α-chloroamides open up access to other important synthetic intermediates. A notable reaction is the partial reduction of the amide to an aldehyde. The reduction of an α-chloroamide, such as 2-chloro-N,N-dimethyl-2-phenylacetamide, using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) can afford the corresponding α-chloroaldehyde. nih.gov

These α-chloroaldehydes are valuable precursors for the synthesis of chiral terminal epoxides. This is typically achieved through a two-step sequence. First, the α-chloroaldehyde is reduced to the corresponding chlorohydrin. Subsequent treatment of the chlorohydrin with a base promotes intramolecular cyclization through nucleophilic attack of the alkoxide on the carbon bearing the chlorine, resulting in the formation of a chiral terminal epoxide. nih.gov

The synthetic sequence is outlined below:

| Intermediate | Reagent(s) | Product | Reference |

| α-Chloroamide | DIBAL-H | α-Chloroaldehyde | nih.gov |

| α-Chloroaldehyde | 1. Reducing Agent 2. Base | Chiral Terminal Epoxide | nih.gov |

Derivatization Reactions for Expanded Synthetic Utility

The versatility of 2-chloro-N,N-dimethyl-2-phenylacetamide as a synthetic intermediate is further highlighted by the range of derivatization reactions it can undergo. The nucleophilic substitution of the chloride is the most common transformation, and a variety of nucleophiles can be employed to expand its synthetic utility.

For example, its reaction with 2-mercaptobenzimidazole (B194830) in the presence of a base like triethylamine (B128534) in ethanol results in the formation of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov Similarly, reaction with isatin (B1672199) (indole-2,3-dione) in the presence of potassium carbonate in DMF allows for the attachment of the acetamide (B32628) moiety to the isatin nitrogen. nih.gov These reactions demonstrate how 2-chloro-N,N-dimethyl-2-phenylacetamide can be used to link different molecular fragments, a common strategy in the development of new chemical entities with potential biological activity.

The following table provides examples of such derivatization reactions.

| Reagent | Product Type | Reference |

| 2-Mercaptobenzimidazole | 2-((1H-Benzimidazol-2-yl)thio)-N-substituted-acetamide | nih.gov |

| Isatin | N-substituted-2-(2-oxoindolin-1-yl)acetamide | nih.gov |

Advanced Analytical Methodologies for Research Applications

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation and confirmation of 2-chloro-N,N-dimethyl-2-phenylacetamide. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule. This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

In the analysis of 2-chloro-N,N-dimethyl-2-phenylacetamide, HRMS is employed to confirm its molecular formula (C₁₀H₁₂ClNO). The technique can differentiate the target compound from isobaric impurities, which may be present as byproducts from its synthesis. For instance, a research study on N-phenylacetamide derivatives utilized HRMS to confirm the identity of their synthesized compounds. mdpi.com In a typical analysis, the compound is introduced into the mass spectrometer, often via a liquid chromatography system, and is ionized. The mass-to-charge ratio (m/z) of the resulting molecular ion is then measured with high precision.

Illustrative HRMS Data for a Structurally Similar Phenylacetamide Derivative:

| Parameter | Value |

| Molecular Formula | C₁₇H₁₄FN₃OS |

| Calculated m/z [M+H]⁺ | 328.09144 |

| Found m/z [M+H]⁺ | 328.09097 |

| Mass Accuracy | -1.43 ppm |

This table illustrates the high accuracy of HRMS in determining the mass of a molecule, a technique directly applicable to the analysis of 2-chloro-N,N-dimethyl-2-phenylacetamide.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are vital for assessing the purity of 2-chloro-N,N-dimethyl-2-phenylacetamide and for monitoring the progress of its synthesis. nih.gov These methods separate the target compound from starting materials, byproducts, and degradation products, allowing for their quantification.

The purity of 2-chloro-N,N-dimethyl-2-phenylacetamide is a critical parameter, as impurities can affect its chemical and physical properties. HPLC methods are developed to provide a high degree of resolution between the main compound and any potential impurities. A study focusing on the separation of a related compound, N-(2-Amino-6-chlorophenyl)-N-phenylacetamide, demonstrated the use of a reverse-phase HPLC method with a C18 column. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and water, with the addition of an acid like formic acid to ensure good peak shape. sielc.com

For reaction monitoring, small aliquots of the reaction mixture can be periodically withdrawn and analyzed by HPLC. This allows chemists to track the consumption of reactants and the formation of the product over time, enabling the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Example HPLC Method Parameters for a Chloro-Substituted Acetamide (B32628) Derivative:

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV or Mass Spectrometry (MS) |

| Application | Purity Assessment, Preparative Separation |

This table provides an example of HPLC conditions that could be adapted for the analysis of 2-chloro-N,N-dimethyl-2-phenylacetamide, based on methods used for structurally similar compounds. sielc.com

The combination of advanced chromatographic techniques with HRMS (LC-HRMS) provides a powerful tool for the comprehensive analysis of 2-chloro-N,N-dimethyl-2-phenylacetamide, ensuring its identity, purity, and quality for research applications. nih.govmdpi.com

Future Research Directions for 2 Chloro N,n Dimethyl 2 Phenylacetamide

Development of Novel and More Efficient Stereoselective Synthetic Pathways

A primary challenge and opportunity in the chemistry of 2-chloro-N,N-dimethyl-2-phenylacetamide lie in the control of the stereocenter at the α-carbon. The development of enantiomerically pure α-haloamides is crucial as they are versatile chiral intermediates for creating biologically active molecules. nih.gov

Future research should prioritize the development of catalytic asymmetric methods for the synthesis of 2-chloro-N,N-dimethyl-2-phenylacetamide. While classical synthesis often involves the reaction of an amine with an α-haloacetyl halide, achieving high enantioselectivity is a modern challenge. nih.gov Investigations could explore novel chiral transition-metal catalysts or organocatalysts for the direct α-chlorination of the parent amide, N,N-dimethyl-2-phenylacetamide. Research indicates that α-halo phenylacetic acid chlorides can be used in syntheses without necessarily undergoing racemization, suggesting that stereochemical integrity can be maintained under certain conditions. mdpi.com This provides a solid foundation for developing pathways that yield specific enantiomers.

Further avenues include the use of chiral auxiliaries attached to the N,N-dimethylamine or phenylacetic acid precursor, which can direct the stereochemical outcome of the chlorination step before being cleaved to yield the desired product.

Table 1: Potential Stereoselective Synthesis Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Asymmetric Catalysis | Use of chiral transition-metal complexes (e.g., with Rhodium, Palladium) or organocatalysts to induce enantioselectivity in the α-chlorination reaction. | High catalytic efficiency, potential for high enantiomeric excess, broad substrate scope. |

| Chiral Auxiliaries | Temporarily incorporate a chiral molecule to guide the stereoselective formation of the C-Cl bond, followed by its removal. | Predictable stereochemical outcome, well-established methodology. |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture of 2-chloro-N,N-dimethyl-2-phenylacetamide, leaving the other enantiomer unreacted. | Access to both enantiomers, applicable to existing racemic mixtures. |

Exploration of Undiscovered Catalytic Transformations

The chlorine atom in 2-chloro-N,N-dimethyl-2-phenylacetamide is a reactive handle, making it an excellent substrate for a wide range of catalytic transformations beyond simple nucleophilic substitution. researchgate.net The rich chemistry of α-haloamides includes their use in C-C cross-coupling reactions, radical-mediated transformations, and cycloadditions. nih.gov

Future work should systematically explore the reactivity of 2-chloro-N,N-dimethyl-2-phenylacetamide in various modern catalytic systems:

Cross-Coupling Reactions: While the use of α-haloamides in coupling reactions is known, the specific potential of 2-chloro-N,N-dimethyl-2-phenylacetamide in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions is an area ripe for exploration. These reactions would allow for the direct formation of C-C, C-N, and C-O bonds at the α-position.

Photoredox and Electrochemical Catalysis: These emerging fields offer green and efficient alternatives for generating radicals from α-haloamides. nih.gov Investigating the behavior of 2-chloro-N,N-dimethyl-2-phenylacetamide under visible-light photoredox or electrochemical conditions could unveil novel reaction pathways, such as radical-based cyclizations or additions.

C-H Activation: Palladium-catalyzed ortho-arylation has been demonstrated for phenylacetamides. A future research direction would be to apply C-H activation strategies to the phenyl ring of 2-chloro-N,N-dimethyl-2-phenylacetamide, allowing for dual functionalization of the molecule at both the α-carbon and the aromatic ring.

Integration of Advanced Computational Modeling for Precise Reactivity Prediction

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. For 2-chloro-N,N-dimethyl-2-phenylacetamide, advanced computational modeling can accelerate the discovery of new reactions and optimize existing ones.

Future research should leverage computational methods, such as Density Functional Theory (DFT), for several purposes:

Mechanism Elucidation: Modeling the reaction pathways for potential catalytic cycles can help in understanding the precise mechanism, identifying rate-limiting steps, and predicting the feasibility of a proposed transformation. Computational studies have already been used to understand interactions in related phenylacetamide derivatives. nih.gov

Stereoselectivity Prediction: For the development of stereoselective syntheses, computational models can be used to calculate the transition state energies for the formation of different stereoisomers. This allows for the in silico screening of chiral catalysts and conditions, saving significant experimental time and resources.

Reactivity Mapping: Computational analysis can predict the most reactive sites on the 2-chloro-N,N-dimethyl-2-phenylacetamide molecule under various conditions, guiding the choice of reagents and catalysts to achieve desired outcomes, whether it be substitution at the chlorine, functionalization of the phenyl ring, or reactions involving the amide group itself.

Design and Synthesis of Next-Generation α-Haloamide-based Intermediates

2-Chloro-N,N-dimethyl-2-phenylacetamide itself can be a precursor for a new generation of more complex and functionally diverse α-haloamide intermediates. By modifying its core structure, researchers can create novel building blocks for applications in pharmaceuticals and materials science. nih.gov

Future research directions in this area include:

Halogen Exchange: Replacing the chlorine atom with bromine or iodine could create more reactive intermediates that are better suited for certain cross-coupling reactions where oxidative addition is the rate-determining step.

Functionalization of the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring can modulate the electronic properties and reactivity of the entire molecule. This could fine-tune its performance in subsequent synthetic steps.

Modification of the Amide Group: While the N,N-dimethyl substitution provides stability, exploring analogues with different N-alkyl or N-aryl groups could lead to new physical properties and reactivity patterns, including the potential for intramolecular reactions. The synthesis of various N-aryl 2-chloroacetamides is a well-described process that can be adapted for this purpose. researchgate.net The synthesis of a hybrid molecule containing the 2-chloro-2-phenylacetamide (B1267471) scaffold demonstrates the potential for creating complex structures from this base. mdpi.com

Q & A

Q. What are the established synthetic routes for 2-chloro-N,N-dimethyl-2-phenylacetamide, and how can reaction conditions be optimized for yield?

Answer: The compound is synthesized by reacting diphenylamine with chloroacetyl chloride in toluene under reflux for 4 hours . Key optimization parameters include:

- Solvent choice : Toluene minimizes side reactions compared to polar solvents.

- Reaction time : Prolonged reflux (>4 hours) may degrade the product.

- Temperature control : Maintaining 110–120°C ensures efficient acylation.

Alternative routes involve nucleophilic substitution of 2-chloroacetamide derivatives with dimethylamine .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Toluene | >85% purity |

| Reaction Time | 4 hours | Avoids degradation |

| Molar Ratio | 1:1.2 (amine:chloroacetyl chloride) | Prevents excess reagent accumulation |

Q. How is the molecular structure of 2-chloro-N,N-dimethyl-2-phenylacetamide characterized using spectroscopic and crystallographic methods?

Answer:

- X-ray crystallography : Reveals non-planar conformation with dihedral angles of 76.0° and 64.0° between the acetamide plane and phenyl rings, and 71.8° between phenyl rings .

- NMR/IR spectroscopy :

- ¹H NMR : Chloromethyl protons resonate at δ 4.2–4.5 ppm; aromatic protons at δ 7.2–7.5 ppm .

- IR : Strong C=O stretch at 1680–1700 cm⁻¹; C-Cl stretch at 750–780 cm⁻¹ .

Q. Table 2: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Dihedral angle (acetamide/phenyl 1) | 76.0° |

| Dihedral angle (acetamide/phenyl 2) | 64.0° |

| C-Cl bond length | 1.78 Å |

Q. What are the primary pharmacological mechanisms of 2-chloro-N,N-dimethyl-2-phenylacetamide, and how are they experimentally validated?

Answer: The compound inhibits cyclooxygenase (COX-1/COX-2) by competitively binding to the arachidonic acid pocket, reducing prostaglandin synthesis . Validation methods include:

- In vitro assays : COX enzyme inhibition measured via spectrophotometric detection of prostaglandin metabolites.

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinity to COX active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported COX-1/COX-2 inhibition selectivity of derivatives?

Answer: Contradictions arise from variations in assay conditions (e.g., pH, substrate concentration). Methodological strategies:

- Comparative binding assays : Use isoform-specific inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as controls.

- Crystallographic analysis : Compare co-crystal structures of derivatives with COX isoforms to identify binding mode differences .

- Dose-response profiling : Establish IC₅₀ ratios (COX-1/COX-2) to quantify selectivity .

Q. What experimental strategies are effective in analyzing structure-activity relationships (SAR) of analogs?

Answer: Systematic modifications and evaluations include:

- Substitution at chloro group : Replace Cl with azido (NaN₃) or thiol (-SH) groups to assess reactivity .

- Phenyl ring functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance COX binding .

- In vivo efficacy : Test derivatives in rodent inflammation models (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling .

Q. Table 3: SAR of Select Derivatives

| Derivative | Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|---|

| Parent compound | None | 12.5 | 18.7 |

| 2-Azido analog | Cl → N₃ | 8.2 | 14.3 |

| 4-Nitro-phenyl | -NO₂ at para position | 5.9 | 9.6 |

Q. How can degradation pathways and stability be studied under varying experimental conditions?

Answer:

- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC-MS .

- pH-dependent hydrolysis : Assess Cl⁻ release in buffered solutions (pH 2–10) using ion chromatography.

- Crystallinity analysis : Compare XRD patterns of fresh vs. aged samples to detect polymorphic transitions .

Q. What computational approaches are used to predict biological activity and toxicity?

Answer:

- QSAR modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with COX inhibition .

- ADMET prediction : Use tools like SwissADME to estimate bioavailability, CYP450 interactions, and hepatotoxicity .

- Molecular dynamics simulations : Simulate ligand-protein binding stability over 100 ns trajectories to identify critical residues .

Q. How can synergistic effects with other anti-inflammatory agents be evaluated?

Answer:

- Combination index (CI) method : Use the Chou-Talalay model to quantify synergy (CI < 1) in cell-based assays .

- In vivo co-administration : Test with NSAIDs (e.g., ibuprofen) in adjuvant-induced arthritis models, monitoring cytokine levels (IL-6, TNF-α) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.